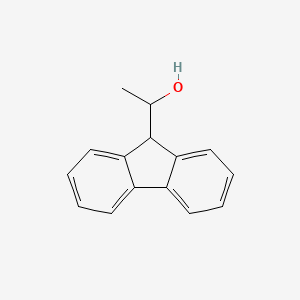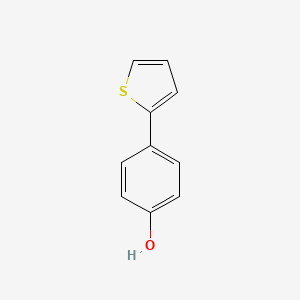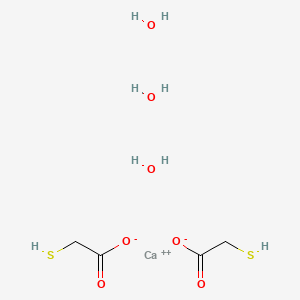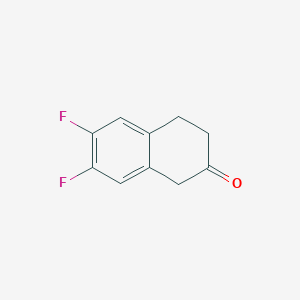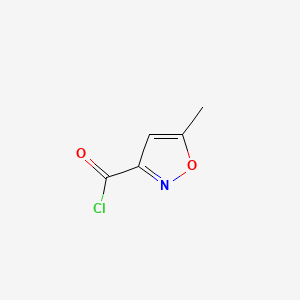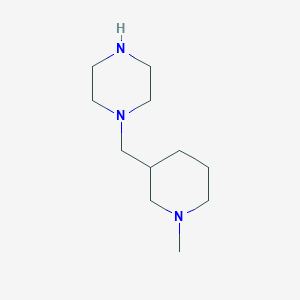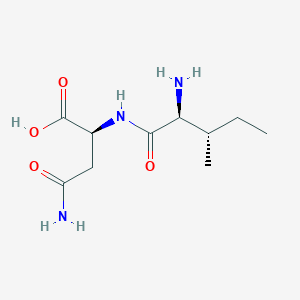
Ile-Asn
Descripción general
Descripción
Ile-Asn, also known as Isoleucyl-asparagine, is a dipeptide that has been gaining attention in the scientific community due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Metabolic Engineering and Pathway Analysis
Isotope labeling experiments (ILEs) and C flux analysis are pivotal in metabolic engineering, offering insights for pathway optimization. These techniques have been instrumental in enhancing product formation, discovering new metabolic functions, and improving metabolic efficiency in various organisms. ILEs are effectively used in both academic and industrial settings, aiding in enzyme and metabolic engineering to optimize product titer, rate, and yield. This approach has shown significant progress in characterizing non-model organisms and identifying byproduct pathways or metabolic bottlenecks for elimination (McAtee, Jazmin, & Young, 2015).
Insights into Enzyme Functions and Mutations
Mutations in specific residues, like Ile-67 to Asn in yeast cytochrome c oxidase, offer deep insights into enzyme functions. This particular mutation impacts redox-linked protonation processes, altering the enzyme's midpoint potential and its pH dependency. These studies are crucial in understanding enzyme mechanisms and could lead to significant advancements in biochemistry and molecular biology (Meunier, Ortwein, Brandt, & Rich, 1998).
Role in Herbicide Resistance
The Ile-2,041-Asn substitution in the carboxyl-transferase domain of acetyl-coenzyme A carboxylase (ACCase) in Alopecurus myosuroides has been linked to resistance to aryloxyphenoxypropionate herbicides. This mutation, occurring outside the domain controlling sensitivity to certain herbicides, directly causes resistance to these herbicides, offering insights into the development of herbicide-resistant crops (Délye et al., 2003).
Protein Stability and Structure
Research on the GCN4 coiled coil demonstrates the contributions of Ile and Asn residues at buried positions to protein stability. The balance between hydrophobic and hydrogen bonding interactions, influenced by these residues, is crucial for the conformational stability of proteins. This has implications in protein engineering and understanding protein folding mechanisms (Zhu, Celinski, Scholtz, & Hu, 2000).
Dynamics in Ubiquitin
NMR spin relaxation experiments on ubiquitin have revealed the backbone dynamics involving Ile 23 and Asn 25. This study is significant in understanding the structural dynamics of proteins, which has broad implications in drug design and protein engineering (Massi, Grey, & Palmer, 2005).
Propiedades
IUPAC Name |
(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t5-,6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHBDVRCBDJJV-HAFWLYHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ile-Asn-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



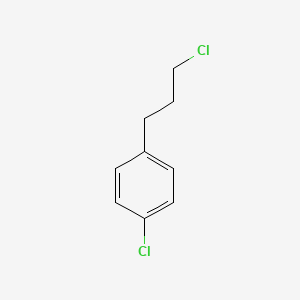
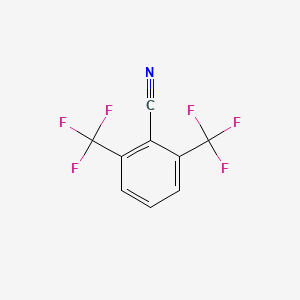
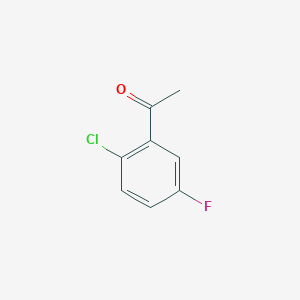
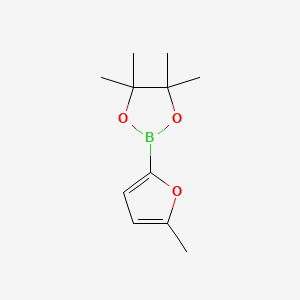
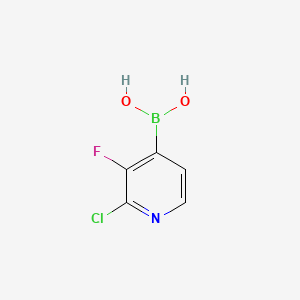
![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)
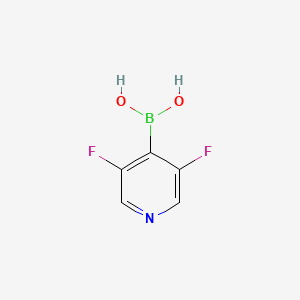
![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)
